

An In-Depth Technical Guide to Ivabradine-d3 Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ivabradine-d3 Hydrochloride**

Cat. No.: **B602484**

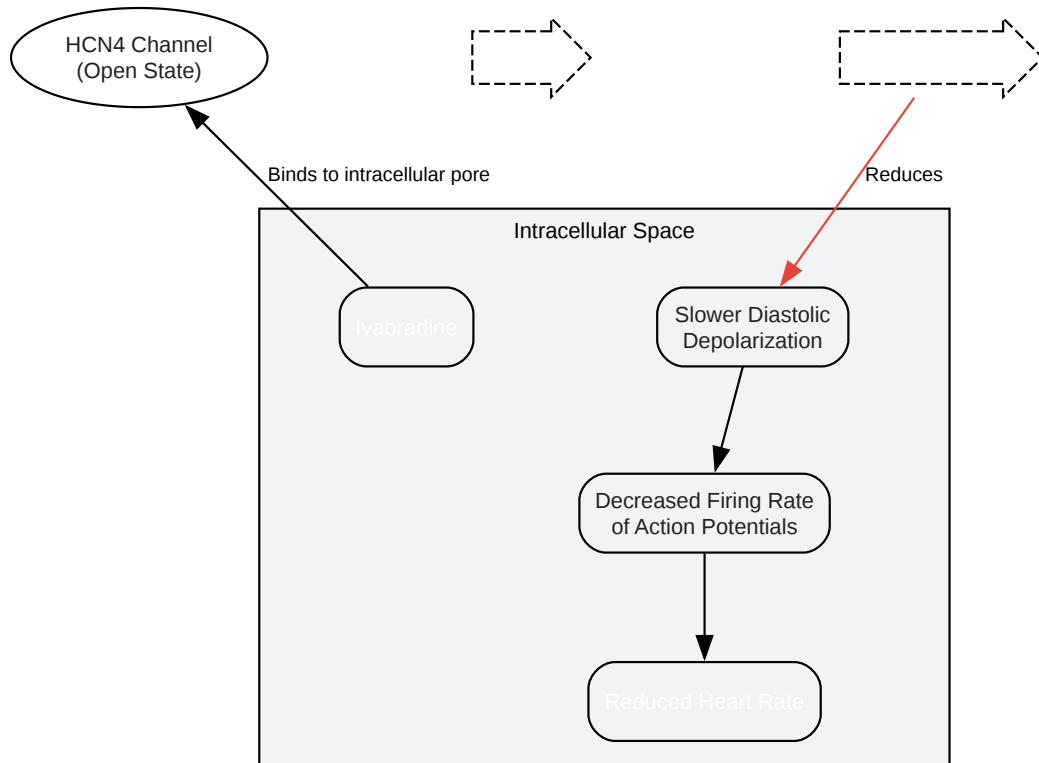
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine-d3 Hydrochloride is the deuterated analog of Ivabradine Hydrochloride, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Due to its isotopic labeling, **Ivabradine-d3 Hydrochloride** serves as an invaluable internal standard for the quantitative analysis of Ivabradine in complex biological matrices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive technical overview of **Ivabradine-d3 Hydrochloride**, including its physicochemical properties, the mechanism of action of its non-deuterated counterpart, detailed experimental protocols for its use and synthesis, and relevant quantitative data to support research and development activities.

Physicochemical Properties


Quantitative data for **Ivabradine-d3 Hydrochloride** and its non-deuterated form are summarized below.

Property	Ivabradine-d3 Hydrochloride	Ivabradine Hydrochloride
Chemical Formula	<chem>C27H33D3N2O5 · HCl</chem> ^[1]	<chem>C27H36N2O5 · HCl</chem> ^[2]
Molecular Weight	508.1 g/mol ^[1]	505.05 g/mol ^[2]
CAS Number	1217809-61-4 ^[1]	148849-67-6
Melting Point	>190°C (decomposed) ^[3]	135-140°C ^[4]
Solubility	DMSO: Slightly Soluble, Methanol: Slightly Soluble ^{[1][3]}	Water: 50.51 mg/mL, DMSO: 50.51 mg/mL
Appearance	Solid ^[3]	White to off-white crystalline powder
Purity	≥99% deuterated forms (d ₁ -d ₃) ^[1]	>95% (HPLC) ^[5]

Mechanism of Action of Ivabradine

Ivabradine exerts its pharmacological effect by selectively inhibiting the "funny" current (I_f) in the sinoatrial (SA) node of the heart.^[6] This current, mediated by HCN channels (primarily the HCN4 isoform in the SA node), is crucial for the spontaneous diastolic depolarization of pacemaker cells, thus regulating the heart rate.^{[7][8]} By binding to the intracellular side of the open HCN4 channel, Ivabradine blocks the influx of Na⁺ and K⁺ ions, which slows the rate of diastolic depolarization.^[9] This leads to a dose-dependent reduction in heart rate without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.^{[6][10]}

Signaling Pathway of Ivabradine's Effect on Cardiac Pacemaker Cells

[Click to download full resolution via product page](#)

Caption: Ivabradine's mechanism of action on the HCN4 channel.

Pharmacological and Pharmacokinetic Data of Ivabradine

This section provides key quantitative data for the non-deuterated form, Ivabradine.

In Vitro Pharmacology

Parameter	Value	Channel/System
IC ₅₀	~0.5 - 2.5 μM	HCN Channels
IC ₅₀	2.9 μM[11][12]	I _f Inhibitor
EC ₅₀	4.5 μM	Mouse HCN1
EC ₅₀	4.52 μM	Human HCN2
EC ₅₀	4.28 μM	Human HCN4

Clinical Pharmacokinetics (Oral Administration)

Parameter	Value
Bioavailability	~40%[6][13]
Time to C _{max}	~1 hour (fasting)[13]
Plasma Protein Binding	~70%[6]
Elimination Half-life	~6 hours[6]
Metabolism	Primarily by CYP3A4 in the liver and intestines[6]
C _{max} (maintenance dose)	28 ng/mL[14]
AUC (maintenance dose)	197 ng*h/mL[14]

Experimental Protocols

Synthesis of Ivabradine Hydrochloride

The synthesis of Ivabradine Hydrochloride is a multi-step process. The following is a generalized protocol based on patented synthesis routes.[4][15][16]

Step 1: Reaction of 3-chloro-N-[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine with 7,8-Dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one[4]

- To a solution of 7,8-Dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one in dimethylsulfoxide (DMSO), add potassium tert-butoxide and stir until a clear solution is formed.

- Add a solution of 3-(Chloro-propyl)-(3,4-dimethoxy-bicyclo[4.2.0]octa-1(6),2,4-trien-7-ylmethyl)-methyl-amine in DMSO dropwise to the reaction mixture at 25-30°C.
- Stir the reaction mixture for 4-5 hours at the same temperature.
- Upon completion, pour the reaction mass into chilled water and stir.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the Ivabradine free base.

Step 2: Conversion to Ivabradine Hydrochloride[16]

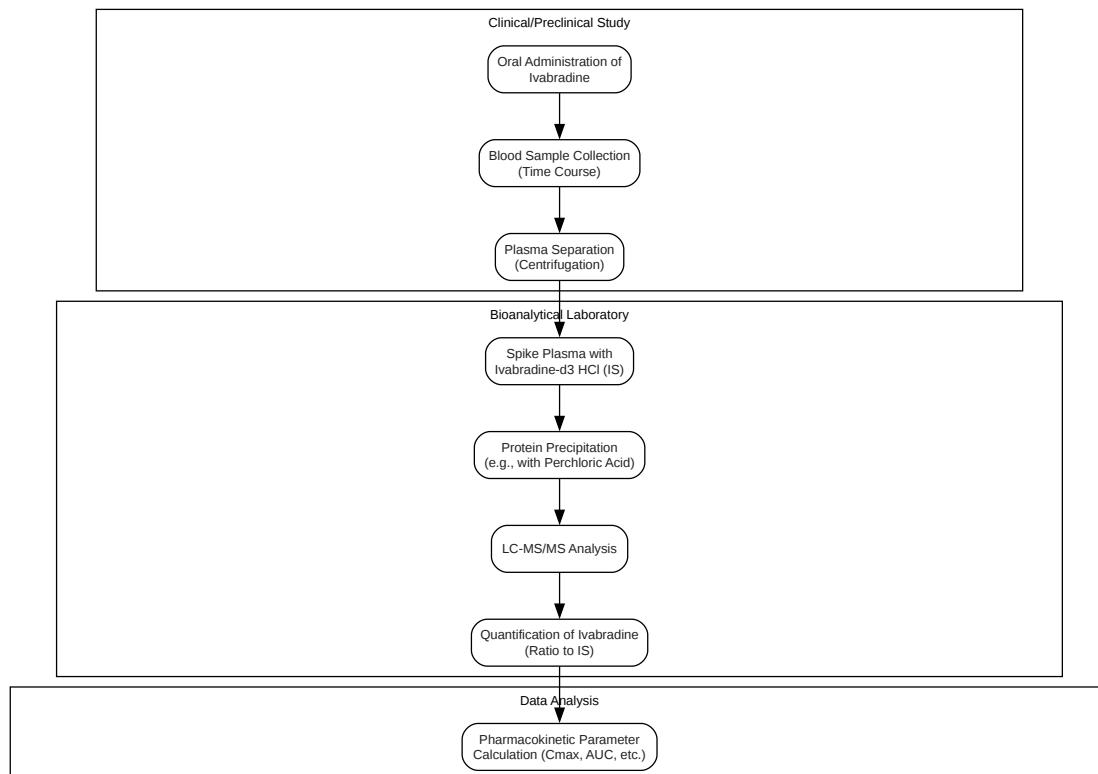
- Dissolve the Ivabradine free base in a suitable solvent (e.g., a mixture of acetone and methanol).
- Treat the solution with alcoholic hydrogen chloride.
- Heat the solution and then distill off the solvent under reduced pressure.
- The resulting solid can be further purified by stirring with a non-polar solvent like n-heptane, followed by filtration and drying under vacuum.

Quantification of Ivabradine in Human Plasma using LC-MS/MS with Ivabradine-d3 Hydrochloride as Internal Standard

This protocol outlines a typical bioanalytical method for the determination of Ivabradine in human plasma.

A. Sample Preparation (Protein Precipitation)[17]

- Pipette 200 µL of human plasma into a microcentrifuge tube.
- Add a specific amount of **Ivabradine-d3 Hydrochloride** solution (internal standard).
- Add 100 µL of 7% perchloric acid to precipitate the plasma proteins.


- Vortex the mixture for a few minutes.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Conditions

Parameter	Condition
LC System	Agilent 1200 series or equivalent
Column	C18 column (e.g., Diamonsil C18, 150 mm x 4.6 mm, 5 μ m)[18]
Mobile Phase	Methanol and 5 mM ammonium acetate buffer with 0.2% formic acid (80:20, v/v)[18]
Flow Rate	1.0 mL/min[19]
Injection Volume	10 μ L
MS System	Triple quadrupole mass spectrometer (e.g., API 4000)
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Ivabradine: m/z 469 \rightarrow 177 + 262[17], Ivabradine-d6: m/z 644.37 \rightarrow 130.41[19]
Linear Range	0.49 ng/mL to 49.30 ng/mL[17]

Experimental Workflows

Workflow for Pharmacokinetic Study using Ivabradine-d3 Hydrochloride

[Click to download full resolution via product page](#)

Caption: Workflow for a pharmacokinetic study of Ivabradine.

Conclusion

Ivabradine-d3 Hydrochloride is an essential tool for the accurate quantification of Ivabradine in biological samples, which is critical for pharmacokinetic and pharmacodynamic studies in drug development. This guide has provided a detailed technical overview of its properties, the mechanism of action of its non-deuterated form, and practical experimental protocols. The presented quantitative data and workflows are intended to support researchers and scientists in their ongoing and future work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ivabradine-d3 Hydrochloride | 1217809-61-4 [m.chemicalbook.com]
- 4. EP2097383B1 - Process for preparation of ivabradine hydrochloride - Google Patents [patents.google.com]
- 5. Ivabradine Hydrochloride | LGC Standards [lgcstandards.com]
- 6. Ivabradine - Wikipedia [en.wikipedia.org]
- 7. The Biological Effects of Ivabradine in Cardiovascular Disease [mdpi.com]
- 8. Impact of ivabradine on the cardiac function of chronic heart failure reduced ejection fraction: Meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ivabradine: Evidence and current role in cardiovascular diseases and other emerging indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ivabradine hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 12. Ivabradine (D3 Hydrochloride) | CAS#:1217809-61-4 | Chemsoc [chemsoc.com]
- 13. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. eureka.patsnap.com [eureka.patsnap.com]
- 16. US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ivabradine-d3 Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b602484#what-is-ivabradine-d3-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com